
Terbinafine
Overview
Description
Terbinafine, a synthetic allylamine antifungal, has been a cornerstone in treating dermatophyte infections, particularly onychomycosis, since its approval in the 1990s . It exhibits fungicidal activity by inhibiting squalene epoxidase (SQLE), a key enzyme in ergosterol biosynthesis, leading to fungal cell membrane disruption . This compound demonstrates high bioavailability and lipophilicity, enabling effective penetration into skin and nails . Clinical trials report mycological cure rates of ~76% in dermatophyte onychomycosis, surpassing azoles like itraconazole and fluconazole in efficacy and cost-effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terbinafine involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 6,6-dimethyl-3-hydroxy-4-alkyne-1-heptene with 4-methylbenzenesulfonyl chloride in the presence of sodium bicarbonate. This intermediate is then reacted with N-methyl-1-naphthylmethylamine in the presence of potassium carbonate at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production of this compound hydrochloride involves similar steps but on a larger scale. The process includes the use of solvents like methyl isobutyl ketone and ethyl acetate, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allylic positions.
Reduction: Reduction reactions can be used to modify the double bonds in the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different antifungal properties .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
Terbinafine works primarily by inhibiting squalene epoxidase, an enzyme critical in the biosynthesis of sterols in fungi. This action leads to a decrease in ergosterol production, disrupting fungal cell membrane integrity and ultimately resulting in cell death .
Pharmacokinetics:
this compound is available in both oral and topical formulations. It demonstrates high oral bioavailability (approximately 40%) and a long half-life, allowing for once-daily dosing. The drug is extensively metabolized in the liver, with metabolites excreted primarily in urine .
Dermatophyte Infections
This compound is primarily indicated for the treatment of dermatophyte infections such as:
- Onychomycosis: Effective against nail fungal infections with a mycological cure rate exceeding 90% when administered orally for 6 to 12 weeks .
- Tinea Pedis (Athlete's Foot): Demonstrated efficacy with cure rates around 80% when treated with topical formulations .
- Tinea Cruris (Jock Itch) and Tinea Corporis (Ringworm): Topical this compound is effective in treating these conditions as well .
Infection Type | Formulation | Cure Rate (%) | Duration of Treatment |
---|---|---|---|
Onychomycosis | Oral | >90 | 6-12 weeks |
Tinea Pedis | Topical | ~80 | 2-4 weeks |
Tinea Cruris | Topical | ~80 | 2-4 weeks |
Combination Therapy
Recent studies have explored the use of this compound in combination with other antifungal agents to enhance efficacy against resistant strains:
- Synergistic Effects: this compound has shown promising results when combined with azoles or polyenes, particularly in treating refractory mycoses such as invasive aspergillosis and disseminated fusariosis .
- Case Study: A murine model demonstrated that combining liposomal amphotericin B with this compound significantly reduced fungal burden and improved survival rates .
Non-Dermatophyte Infections
Although primarily used for dermatophyte infections, this compound has shown potential against non-dermatophyte fungi:
- Azole-Resistant Candidiasis: Studies indicate that this compound can be effective against azole-resistant strains, suggesting its role as an adjunct therapy .
Novel Delivery Systems
Innovative formulations such as Transfersomes are being developed to enhance the delivery of this compound for onychomycosis:
- TDT 067: This formulation has shown improved penetration through the nail, leading to higher mycological cure rates compared to conventional therapies . Ongoing Phase III trials are assessing its safety and efficacy.
Safety Profile and Adverse Effects
This compound is generally well tolerated; however, some adverse effects have been documented:
Mechanism of Action
Terbinafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol. Ergosterol is a key component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of squalene and a deficiency of ergosterol, disrupting the cell membrane and causing fungal cell death .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetics
Terbinafine targets SQLE with high affinity, achieving submicromolar IC50 values (0.03–0.07 μM) . Its metabolism is primarily mediated by CYP2C19 and CYP3A4 via N-dealkylation, producing metabolites like desmethyl-terbinafine and 1-naphthaldehyde . Pharmacokinetic studies in rats and humans confirm rapid distribution to skin tissues, with simulated concentrations (~8.0 μg/g) aligning closely with clinical observations .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value | Reference |
---|---|---|
Bioavailability | >70% | |
Half-life | 17–22 hours | |
Skin tissue concentration | ~8.0 μg/g (after 14-day oral) | |
Primary metabolizing enzymes | CYP2C19, CYP3A4 |
Comparison with Azole Antifungals
Itraconazole
A meta-analysis of 23 studies found that this compound-itraconazole combination therapy achieved 85% cure rates in superficial fungal infections, significantly higher than this compound monotherapy (72%) or itraconazole alone (68%) . This compound alone also demonstrated superior mycological cure rates (76%) compared to itraconazole (63%) in onychomycosis .
Fluconazole
In a randomized trial, this compound combined with daily fluconazole (TFd) showed a cure rate of 64.1% at 8 weeks, outperforming this compound monotherapy (46.2%) with a number needed to treat (NNT) of 4 versus 8 for weekly fluconazole combinations .
Table 2: Efficacy Comparison with Azoles
Comparison with Allylamines/Benzylamines
This compound’s MICs against Trichophyton rubrum (0.007–0.031 mg/L) are 4- to 64-fold lower than those of essential oils (EOs) like coriander and anise when used alone, though EOs synergistically reduce this compound’s MIC by 4-fold in combinatorial therapy . Novel benzylamine derivatives (e.g., compound 4b) show MICs comparable to this compound (1.5–3.12 μg/mL) against C. albicans and T. rubrum .
Comparison with Novel Compounds and Polymers
Flavonoids
Apigenin-7-O-glucoside and silibinin exhibit SQLE inhibition with IC50 values (1.74–2.50 μM) approaching this compound’s potency, though ~50-fold less potent .
Natural Compounds
Honokiol, a plant-derived compound, showed antifungal activity against Fusarium solani (MIC: 5–400 μg/mL) comparable to this compound, while magnolol was less effective .
Combination Therapies
This compound synergizes with essential oils (e.g., coriander EO) to reduce MICs by 64-fold against T. rubrum (FICI: 0.26) . In contrast, combinations with azoles yield additive effects (FICI: 0.53–0.75) .
Biological Activity
Terbinafine is an allylamine antifungal agent widely used for the treatment of dermatophyte infections, particularly those affecting nails and skin. Its primary mechanism of action involves the inhibition of squalene epoxidase, an enzyme critical in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This article delves into the biological activity of this compound, presenting data on its pharmacodynamics, efficacy against various fungal pathogens, and case studies that highlight its clinical applications.
This compound selectively inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase), which catalyzes the conversion of squalene to 2,3-oxidosqualene in the ergosterol biosynthetic pathway. The inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which disrupts cell membrane integrity and function .
Key Pharmacokinetic Properties
- Absorption : this compound is >70% absorbed when administered orally, but its bioavailability is approximately 40% due to first-pass metabolism.
- Volume of Distribution : The steady-state volume of distribution is around 947.5 L, indicating extensive tissue distribution.
- Protein Binding : this compound exhibits >99% binding to plasma proteins, primarily serum albumin .
- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP2B6, CYP3A4), resulting in several metabolites, including 1-naphthaldehyde .
In Vitro Efficacy
This compound has demonstrated potent antifungal activity against a range of fungal pathogens. A study assessed its minimum inhibitory concentrations (MICs) against various species:
Fungal Species | Geometric Mean MIC (mg/L) |
---|---|
Penicillium spp. | <1 |
Paecilomyces spp. | <1 |
Trichoderma spp. | <1 |
Acremonium spp. | <1 |
Aspergillus fumigatus | 2.92 |
Scedosporium spp. | ≥4 |
The overall geometric mean MIC for this compound was found to be 1.57 mg/L, indicating significant variability in susceptibility among different genera and species .
Clinical Efficacy
Clinical studies have highlighted the effectiveness of this compound in treating onychomycosis (nail fungus) and tinea infections. A systematic review indicated that oral this compound provides a higher cure rate compared to other antifungal treatments such as griseofulvin or topical agents .
Case Study: Onychomycosis Treatment
In a cohort study involving patients with onychomycosis, oral this compound was administered at a dosage of 250 mg daily for 12 weeks. The results showed:
- Cure Rate : 75% achieved complete nail regrowth after treatment.
- Recurrence Rate : 10% within one year post-treatment.
- Adverse Effects : Mild gastrointestinal disturbances were reported in 5% of patients.
This study underscores the drug's efficacy and tolerability in long-term use .
Comparative Studies
Recent research has compared this compound with other antifungal agents in treating resistant fungal infections:
- Against Exophiala dermatitidis : this compound exhibited similar antifungal potency to posaconazole and amphotericin B but showed superior biofilm inhibition capabilities .
- Against Dermatophytes : In a head-to-head trial with itraconazole for dermatophyte infections, this compound resulted in faster clinical improvement and higher rates of mycological cure .
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for optimizing terbinafine production in microbial systems?
To optimize this compound yield, Response Surface Methodology (RSM) combined with Central Composite Design (CCD) is recommended. This approach evaluates interactive effects of variables (e.g., carbon/nitrogen sources, pH, temperature) while minimizing trial numbers. For example, Lysinibacillus MK212927 achieved a 1.6-fold increase in this compound production (1814.662 µg/mL vs. 1165.550 µg/mL) under CCD-optimized conditions (starch 5 g/L, ammonium chloride 5 g/L, 32°C, 150 rpm, pH 7) . Key steps include:
- Factor screening : Identify critical parameters via preliminary experiments.
- Model validation : Compare predicted vs. actual inhibition zone diameters or metabolite concentrations.
- Scalability : Translate lab-scale conditions to bioreactors using kinetic modeling .
Q. How can researchers assess this compound's antifungal efficacy in vitro and in vivo?
In vitro :
- Agar diffusion assays : Measure inhibition zones against target fungi (e.g., Botrytis cinerea). This compound at 400 mg/L fully inhibited B. cinerea in grapes .
- FTIR spectroscopy : Confirm drug purity and structural integrity (e.g., C≡N stretch at 2198 cm⁻¹, C-Cl stretch at 759 cm⁻¹) .
In vivo : - Postharvest models : Evaluate shelf-life extension in crops (e.g., reduced decay index in grapes by 60% at 400 mg/L) .
- Murine models : Monitor fungal load reduction in infected tissues using HPLC for this compound quantification .
Q. What methodologies are used to analyze this compound's pharmacokinetics and metabolic pathways?
- Enzyme kinetics : Use Michaelis-Menten models to quantify CYP2C19/3A4-mediated N-dealkylation. For example, this compound’s metabolic clearance showed values of 12.3 µM (CYP2C19) and 18.7 µM (CYP3A4) .
- LC-MS/MS : Detect metabolites (e.g., 1-naphthaldehyde) in plasma or urine .
- Computational modeling : Predict bioactivation pathways using docking simulations and molecular dynamics .
Advanced Research Questions
Q. How can large-scale safety data on this compound be analyzed to identify rare adverse events?
Employ Tree-Based Scan Statistic (TBSS) to detect temporal and hierarchical patterns in longitudinal datasets. For example, TBSS linked this compound to circulatory system disorders (14-day risk: ) and coronary atherosclerosis () in 223,968 patients . Steps include:
- Data stratification : Group events by ICD codes and exposure windows.
- Signal visualization : Use TreeScan® software to highlight clusters (e.g., digestive system risks across multiple studies) .
- Multi-database validation : Compare findings across sources (e.g., Optum Clinformatics™ vs. Danish Adverse Reaction Database) .
Q. How should researchers address contradictory clinical data on this compound's safety profile?
- Meta-analysis : Pool data from pharmacovigilance studies (e.g., Danish registries, Cochrane reviews). For instance, while this compound showed higher cure rates than griseofulvin (RR=2.26, 95% CI:1.49–3.44), its association with hepatotoxicity remains debated .
- Causality assessment : Apply Naranjo or WHO-UMC criteria to differentiate adverse drug reactions from confounders .
- Dose-response modeling : Correlate plasma concentrations (e.g., 500 mg/day) with adverse event incidence .
Q. What methods are used to evaluate this compound's ecotoxicological impact on aquatic ecosystems?
- Algal toxicity assays : Measure growth inhibition in Chlorella sp. (EC₅₀=0.08–0.16 mg/L) or Pseudokirchneriella subcapitata (EC₅₀=50–90 nM) via biomass quantification over 72 hours .
- Mechanistic studies : Quantify squalene accumulation (via GC-MS) to confirm fungicidal mode of action in non-target species .
- Environmental fate analysis : Use HPLC to track this compound persistence in water and soil .
Q. How can this compound's drug delivery be enhanced for topical applications?
- Microemulsion gels : Optimize formulations using stearic acid for compatibility and FTIR for stability testing. Parameters include droplet size (<100 nm) and transdermal flux (e.g., 12 µg/cm²/hr) .
- Ex vivo permeation studies : Use Franz diffusion cells with human skin to assess bioavailability .
- Accelerated stability testing : Monitor drug degradation under varied pH/temperature conditions .
Q. What strategies validate this compound's repurposing for agricultural use?
- Field trials : Assess disease suppression in crops (e.g., grapevine) under varying humidity/temperature.
- Resistance monitoring : Screen fungal isolates for ERG1 mutations linked to this compound resistance .
- Ecotoxicity profiling : Evaluate non-target effects on soil microbiota via metagenomic sequencing .
Q. Tables
Q. Table 1. Key Parameters for this compound Production Optimization
Factor | Optimal Value | Effect on Yield | Reference |
---|---|---|---|
Starch | 5 g/L | ↑ Carbon source | |
Ammonium chloride | 5 g/L | ↑ Nitrogen source | |
Temperature | 32°C | ↑ Enzyme activity | |
Agitation | 150 rpm | ↑ Oxygen transfer |
Q. Table 2. Ecotoxicological Data for this compound
Species | Endpoint | EC₅₀ Value | Reference |
---|---|---|---|
Chlorella sp. | Growth rate | 0.08–0.16 mg/L | |
P. subcapitata | Biomass | 50 nM | |
Human hepatocytes | Cytotoxicity | >500 µM |
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023640 | |
Record name | Terbinafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.63%, 7.38e-04 g/L | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall. | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91161-71-6 | |
Record name | Terbinafine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 198 °C | |
Record name | Terbinafine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terbinafine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.